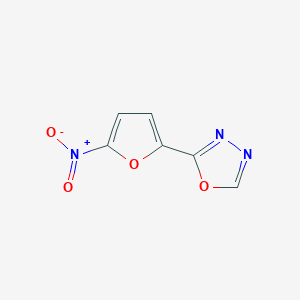

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O4/c10-9(11)5-2-1-4(13-5)6-8-7-3-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBJNWQLOVXFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-64-2 | |

| Record name | 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole, a member of the nitrofuran class, are bacterial enzymes. These enzymes are involved in the aerobic and anaerobic degradation of glucose and pyruvate. The compound is effective against both gram-negative and gram-positive bacteria.

Biochemical Pathways

The compound’s action affects various biochemical pathways. For instance, it is known to suppress pathways regulated by certain proteins, including biofilm formation and the production of the virulence factor pyocyanin. This suggests that the compound could potentially be repurposed as an antivirulence drug to attenuate the severity of bacterial infections.

Pharmacokinetics

Nitrofurans are generally used topically for the prevention and treatment of bacterial skin infections. This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be primarily localized to the site of application.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, making it an effective antibacterial agent. By inhibiting key bacterial enzymes and suppressing certain biochemical pathways, the compound can prevent bacteria from proliferating and forming biofilms.

Action Environment

The action, efficacy, and stability of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can be influenced by various environmental factors. For instance, the compound’s activation requires the presence of bacterial nitroreductases. Therefore, the compound’s efficacy may be reduced in environments with low bacterial density or in bacteria lacking these enzymes. Additionally, the compound’s stability could potentially be affected by factors such as pH, temperature, and the presence of other chemical substances, although specific data on these aspects are currently lacking.

Biochemical Analysis

Biochemical Properties

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. The interaction between 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole and nitroreductases leads to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The nature of these interactions involves the binding of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways. Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to disruptions in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions typically involve the formation of covalent or non-covalent bonds with target proteins, leading to alterations in their structure and function. Enzyme inhibition by 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is often achieved through the binding of the compound to the enzyme’s active site, thereby preventing substrate access and catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects, including sustained oxidative stress and prolonged inhibition of metabolic enzymes.

Dosage Effects in Animal Models

The effects of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial activity and modulation of immune responses. At higher doses, 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent.

Metabolic Pathways

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by nitroreductases, which reduce the nitro group to an amine, leading to the formation of reactive intermediates. These intermediates can further participate in various biochemical reactions, including conjugation with glutathione and other cellular thiols. The effects on metabolic flux and metabolite levels are significant, as 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can inhibit key metabolic enzymes, leading to alterations in the concentrations of critical metabolites.

Transport and Distribution

The transport and distribution of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific cellular compartments and its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is a critical factor that affects its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting signals and post-translational modifications that direct 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole to specific organelles are essential for its biochemical activity. For instance, the presence of specific amino acid sequences or chemical modifications can influence the compound’s localization to the mitochondria, where it can exert its effects on mitochondrial function and energy production.

Biological Activity

2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, properties, and biological evaluations of this compound, particularly focusing on its antibacterial and antiproliferative effects. The findings are supported by various studies, highlighting its potential as a therapeutic agent.

Synthesis and Structural Characteristics

The synthesis of 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole typically involves the cyclization of nitrofuran derivatives with hydrazones or other suitable precursors. The structural characterization is often confirmed through spectroscopic methods such as IR, -NMR, and -NMR.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported range from 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of 2-(5-Nitrofuran-2-yl)-1,3,4-Oxadiazole

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 32 |

| Escherichia coli | 8 - 32 |

The presence of the nitrofuran moiety enhances the lipophilicity and biological activity of the oxadiazole derivatives . This relationship between structure and activity underscores the importance of molecular design in developing effective antibacterial agents.

Antiproliferative Activity

In addition to antibacterial properties, studies have highlighted the antiproliferative effects of oxadiazole derivatives on human cancer cell lines. For instance, certain derivatives exhibited cytotoxicity against HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cells. The mechanism appears to involve inhibition of topoisomerase I activity .

Table 2: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 10 - 30 |

| HeLa | 15 - 40 |

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole is closely related to its structural features. The presence of electron-withdrawing groups such as nitro enhances its lipophilicity and thus its antibacterial potency . Conversely, increased polarity can reduce biological activity .

Case Studies

- Study on Antibacterial Efficacy : A study synthesized a series of oxadiazole derivatives and evaluated their antibacterial activities. The results indicated that compounds with higher lipophilicity showed better antibacterial properties against Staphylococcus aureus .

- Anticancer Properties : Another investigation focused on the antiproliferative effects of oxadiazoles on cancer cell lines. It was found that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity and interaction with molecular targets like topoisomerase I .

Scientific Research Applications

Antimicrobial Activity

Overview

Numerous studies have demonstrated that derivatives of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole exhibit significant antimicrobial properties against various pathogens. The presence of the nitro group on the furan ring enhances its efficacy against both Gram-positive and Gram-negative bacteria.

Key Findings

- Antibacterial Efficacy : Compounds derived from 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole have shown potent antibacterial activity against Staphylococcus aureus and Escherichia coli. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL against S. aureus strains .

- Multi-resistant Strains : Research indicates that some derivatives are effective against multi-resistant bacterial strains, highlighting their potential as alternatives to conventional antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 5a | 4 | Staphylococcus aureus |

| 5b | 16 | Escherichia coli |

| 5c | 32 | Staphylococcus aureus |

Molecular Biology Applications

Mechanism of Action

Studies involving molecular docking and spectroscopy have elucidated how 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole interacts with bacterial DNA. The compound disrupts DNA synthesis and repair mechanisms in bacteria, which is crucial for its antimicrobial action .

Research Insights

- Binding Affinity Studies : The compound's binding affinity to proteins involved in bacterial resistance mechanisms has been investigated, showing promising results that may lead to new therapeutic strategies .

Computational Chemistry

Predictive Modeling

In silico studies have been conducted to predict the molecular properties and behavior of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole derivatives. These studies include:

- Molecular Orbital Calculations : Researchers analyze the electronic structure and reactivity of these compounds using computational simulations .

- Lipinski’s Rule of Five : Evaluations indicate that many derivatives comply with Lipinski's criteria for drug-likeness, suggesting their viability as drug candidates .

Analytical Chemistry

Detection Methods

The compound is utilized in developing sensitive assays for detecting nitrofuran metabolites in biological samples. This application is vital for monitoring food safety and ensuring compliance with health regulations regarding nitrofuran residues .

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Electronic Comparisons

The pharmacological activity of 1,3,4-oxadiazoles is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., NO₂, Cl) at C2 and/or C5 exhibit enhanced CNS activity (XIV, XV) due to increased membrane permeability and receptor binding . The nitrofuran group in the target compound likely shares this EWG advantage but may differ in spatial orientation due to the furan ring.

- Substituent Position: Activity varies with substituent placement. For example, a C5 amino group (Compound 6 in Ev7) enhances anticonvulsant activity, whereas C2 nitro groups (XIV, XV) favor CNS depression. The nitrofuran at C2 in the target compound may prioritize interactions with microbial targets over CNS receptors.

- Heterocyclic vs. Phenyl Substituents: Thiophene (56c) and pyrazolyl (5g) substituents introduce distinct electronic and steric effects, correlating with anticancer or pesticidal activity. The nitrofuran’s oxygen atom may confer unique hydrogen-bonding capabilities .

Pharmacological Activity Comparisons

CNS Activity:

- XIV and XV showed 59–64% efficacy in antidepressant and anticonvulsant assays, comparable to standards like diazepam. Their dual EWGs likely enhance GABAergic modulation .

- Compound 6 (Ev7) achieved 60–65% protection in pentylenetetrazole-induced convulsion tests, attributed to benzodiazepine receptor agonism via amino group interactions .

- Target Compound: No direct CNS data, but the nitrofuran’s nitro group may limit blood-brain barrier penetration compared to phenyl-substituted analogs.

Antimicrobial Activity:

- 5g (Ev5) demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 µg/mL, linked to thioether-mediated disruption of fungal SDH enzymes .

- Adamantane-Substituted Oxadiazoles (Ev13) showed variable activity against Gram-positive bacteria, with para-substituents (Br, NO₂) enhancing potency via hydrophobic interactions .

- Target Compound: Nitrofurans are historically associated with antibacterial/antiprotozoal activity. The nitro group may generate reactive intermediates that damage microbial DNA .

Cytotoxic Activity:

Physicochemical and Structural Insights

- Crystal Packing (Ev13): Analogous oxadiazoles with para-substituents (NO₂, Br) exhibit planar geometries and N–H⋯N hydrogen bonding, which stabilize crystal lattices and influence dissolution rates .

Preparation Methods

Synthesis via Cyclization of Diacylhydrazides

One method to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves reacting acylhydrazides with nitro or chloro aroyl chlorides to form diacylhydrazides, which are then cyclized using phosphoryl chloride as a dehydrating agent.

Direct One-Step Synthesis from Carboxylic Acid and Acylhydrazide

Another procedure involves a direct one-step reaction between a carboxylic acid and an acylhydrazide to yield the furan-oxadiazole derivative.

Cyclization of N-(2-thenoyl)-N'-aroylhydrazine

This method involves the cyclization of N-(2-thenoyl)-N'-aroylhydrazine in the presence of phosphorus oxychloride to yield 1,3,4-oxadiazole derivatives incorporating a thiophene moiety.

Synthesis from N-Acylhydrazones

Acyl hydrazide can be condensed with 5-nitrofuraldehyde to yield a 5-nitrofuran-2-yl) methylene)-2-phenyl acetohydrazide intermediate, which is then cyclized to form the nitrofuran-oxadiazole derivative using acetic anhydride as a dehydrating agent. For example, the addition of acetic anhydride (2 mL) to hydrazone (0.34 mmol, 100 mg), followed by refluxing the resulting solution for 1 hour, yielded the desired product after pouring into ice water, filtering, washing, and purification by preparative thin-layer chromatography (PTLC), resulting in a yellow powder with a 54% yield.

General Procedure for 2,5-Disubstituted-1,3,4-Oxadiazoles

Naphthofuran-2-hydrazide is reacted with para-aminobenzoic acid (PABA) in the presence of phosphorus oxychloride (POCl3) to yield the oxadiazole derivative. The reaction mixture is stirred at room temperature, then heated at 80°C for 4 hours. The mixture is quenched with crushed ice, basified with NaHCO3, filtered, and the residue is washed with saturated sodium bicarbonate solution and cold water. Recrystallization in ethanol yields the desired compound.

Synthesis of 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles

| Compound | R | Molecular Formula | m.p. (°C) | Yield (%) |

|---|---|---|---|---|

| 1a | 4-Cl-C6H4 | C12H7ClN2OS | 125-127 | 75.3 |

| 1b | 3-NO2-C6H4 | C12H7N3O3S | 141-144 | 86.4 |

| 1c | 4-NO2-C6H4 | C12H7N3O3S | 222-225 | 72.8 |

| 1d | 2-EtO-C6H4 | C14H12N2O2S | 75-77 | 79.8 |

| 1e | 4-CF3O-C6H4 | C13H7F3N2O2S | 103-106 | 64.2 |

| 1f | 2,5-(EtO)2-C6H3 | C16H16N2O3S | 85-89 | 78.5 |

| 1g | 3,5-(EtO)2-C6H3 | C16H16N2O3S | 93-95 | 75.1 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield?

- Synthesis Strategy : A common approach involves multi-step reactions starting with carboxylic acid derivatives. For example, 3-(2-nitrophenyl)acrylic acid can be converted to ester, hydrazide, and finally oxadiazole via cyclization. Thiolation of the oxadiazole core enables further functionalization using electrophiles (e.g., alkyl halides) in DMF with NaH as a base .

- Optimization : Key factors include temperature control during cyclization (80–100°C) and stoichiometric ratios of reagents (e.g., NaH:thiol ≈ 1:1.2). Yields typically range from 60–85%, with purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing 1,3,4-oxadiazole derivatives, and what spectral markers confirm structural integrity?

- Techniques :

- IR : Confirm C=N and C-O-C stretching in the oxadiazole ring (1570–1650 cm⁻¹ and 1200–1250 cm⁻¹, respectively).

- ¹H-NMR : Aromatic protons in nitrofuran and oxadiazole moieties appear as distinct multiplets (δ 7.0–8.5 ppm). Thiol-derived substituents show characteristic S–CH₂ signals (δ 3.5–4.5 ppm) .

- HR-MS/EI-MS : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., C₁₀H₆N₄O₄: 270.04 g/mol) .

Q. How do electron-withdrawing groups (e.g., nitro) on the furan ring influence the reactivity of 1,3,4-oxadiazole derivatives?

- Electronic Effects : The nitro group enhances electrophilicity at the oxadiazole C2 position, facilitating nucleophilic substitution. This is critical for introducing thiol or amine groups via SNAr reactions .

- Tautomerism : In thiol derivatives, nitro groups stabilize thione tautomers, as observed in 5-furan-2-yl[1,3,4]oxadiazole-2-thiol via UV-Vis and NMR .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme inhibition data for oxadiazole derivatives (e.g., acetylcholinesterase vs. lipoxygenase activity)?

- Approach :

Dose-Response Curves : Establish IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends.

Selectivity Screening : Compare inhibition against structurally related enzymes (e.g., butyrylcholinesterase) to identify off-target effects .

Molecular Docking : Use DFT or TD-DFT to model interactions, such as nitro-furan π-stacking with enzyme active sites .

Q. How can structural modifications enhance the antimicrobial activity of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole against multidrug-resistant pathogens?

- Key Modifications :

- Sulfanyl Groups : Introducing 4-chloroaryloxymethyl or trifluoromethyl groups improves membrane permeability, as seen in derivatives active against S. aureus and E. coli (MIC = 8–16 µg/mL) .

- Halogenation : Bromine or chlorine at the phenyl ring enhances lipophilicity, correlating with Gram-negative activity (e.g., K. pneumoniae) .

Q. What methodologies validate tautomeric equilibria in oxadiazole-thiol derivatives, and how does this impact biological activity?

- Analytical Tools :

- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 250–320 nm) to track thiol-thione interconversion .

- ¹³C-NMR : Carbon chemical shifts (δ 170–180 ppm) distinguish thione (C=S) from thiol (C–SH) forms .

- Biological Impact : Thione tautomers exhibit stronger enzyme inhibition due to enhanced H-bonding with catalytic residues (e.g., acetylcholinesterase Ser203) .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer activities of structurally similar oxadiazole derivatives?

- Root Causes :

- Cell Line Variability : Test compounds across diverse panels (e.g., NCI-60) to account for lineage-specific sensitivity .

- Assay Conditions : Standardize protocols (e.g., MTT vs. SRB assays) to minimize viability measurement errors .

Methodological Resources

- Spectral Data : Reference IR/NMR libraries in and .

- Enzyme Assays : Follow protocols from (Ellman’s method for cholinesterases) .

- Computational Modeling : Use DFT parameters from Eshimbetov et al. for tautomer studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.